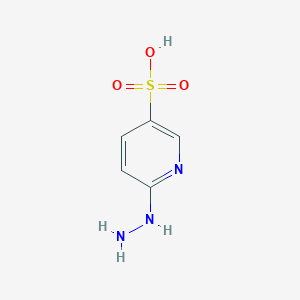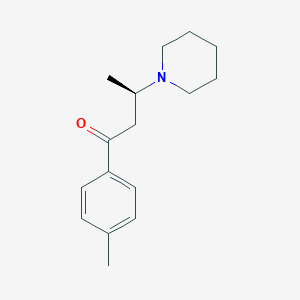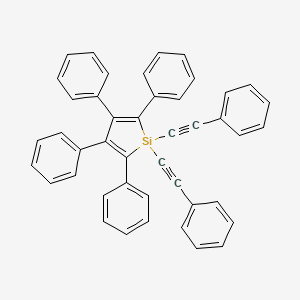![molecular formula C16H20O2 B14225691 Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- CAS No. 820211-69-6](/img/structure/B14225691.png)
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is a chemical compound with the molecular formula C16H20O2 It is a derivative of ethanedione, featuring a phenyl group and a substituted cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmagnesium bromide with a suitable cyclopentanone derivative, followed by oxidation to form the desired ethanedione compound. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the process may require temperature control to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The phenyl and cyclopentyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted phenyl or cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of a substituted cyclopentyl ring.
Ethanedione, (4-methylphenyl)phenyl-: Features a methyl-substituted phenyl group.
Uniqueness
Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the substituted cyclopentyl ring differentiates it from other ethanedione derivatives, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
820211-69-6 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-phenyl-2-[(1S,3S)-2,2,3-trimethylcyclopentyl]ethane-1,2-dione |
InChI |
InChI=1S/C16H20O2/c1-11-9-10-13(16(11,2)3)15(18)14(17)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11-,13+/m0/s1 |
InChI-Schlüssel |
PWWSHBVUSXGZLG-WCQYABFASA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCC(C1(C)C)C(=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)


![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
